![molecular formula C8H18Cl2N2O B8013987 trans-[1,3'-Bipyrrolidin]-4'-ol](/img/structure/B8013987.png)
trans-[1,3'-Bipyrrolidin]-4'-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-[1,3’-Bipyrrolidin]-4’-ol: is an organic compound that features a bipyrrolidine structure with a hydroxyl group attached to the fourth carbon of one of the pyrrolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-[1,3’-Bipyrrolidin]-4’-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-diaminopropane with an aldehyde or ketone, followed by cyclization to form the bipyrrolidine structure. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of trans-[1,3’-Bipyrrolidin]-4’-ol may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: trans-[1,3’-Bipyrrolidin]-4’-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine rings.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a fully saturated bipyrrolidine.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-[1,3’-Bipyrrolidin]-4’-ol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its structural features make it a useful tool for probing the mechanisms of biological processes.
Medicine: In medicine, trans-[1,3’-Bipyrrolidin]-4’-ol has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Mécanisme D'action
The mechanism of action of trans-[1,3’-Bipyrrolidin]-4’-ol involves its interaction with specific molecular targets. The hydroxyl group and the bipyrrolidine structure allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
cis-[1,3’-Bipyrrolidin]-4’-ol: This isomer has a different spatial arrangement of the hydroxyl group, leading to different chemical and biological properties.
1,3-Dimethylcyclohexane: Another compound with a similar ring structure but different functional groups.
1,2-Dibromocyclopentane: A compound with a similar ring structure but different substituents.
Uniqueness: trans-[1,3’-Bipyrrolidin]-4’-ol is unique due to its specific arrangement of the hydroxyl group and the bipyrrolidine rings. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
(3R,4R)-4-pyrrolidin-1-ylpyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-8-6-9-5-7(8)10-3-1-2-4-10;;/h7-9,11H,1-6H2;2*1H/t7-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJMNWIUVPGSNL-RHJRFJOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CNCC2O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CNC[C@H]2O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (5S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B8013904.png)
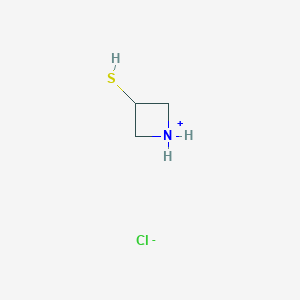
![Benzyl (1s)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8013927.png)
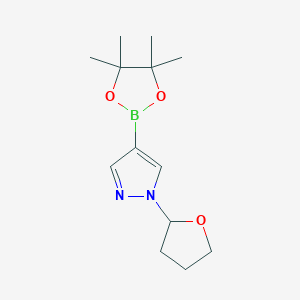
![2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1H-pyrimidin-4-one](/img/structure/B8013941.png)
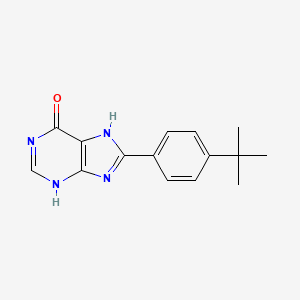
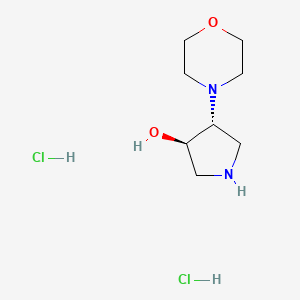
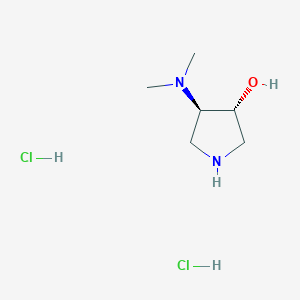
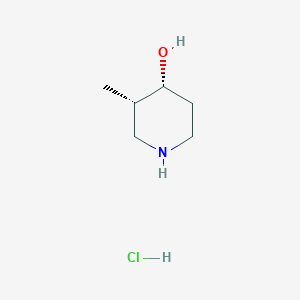

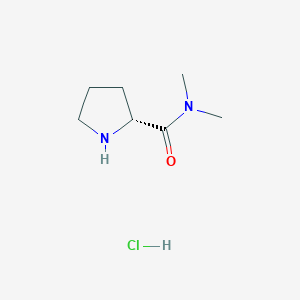
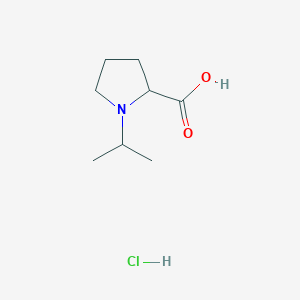
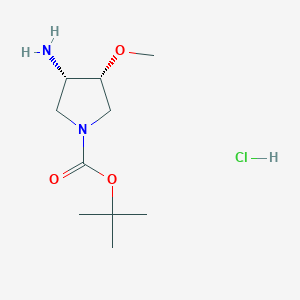
![[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B8014014.png)
